molecular formula C22H25NO4 B12302176 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-methylpentanoic acid

2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-methylpentanoic acid

Cat. No.: B12302176
M. Wt: 367.4 g/mol
InChI Key: IQIOLCJHRZWOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-methylpentanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds. This compound is of significant interest in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-methylpentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

    Alkylation: The protected amino acid is then subjected to alkylation to introduce the methyl group at the desired position. This can be done using methyl iodide or another suitable methylating agent.

    Deprotection: The final step involves the removal of the Fmoc protecting group to yield the desired compound. This is typically achieved using a base such as piperidine.

Industrial Production Methods

In an industrial setting, the production of 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-methylpentanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-methylpentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of peptides and proteins. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Employed in the study of protein structure and function. It is used in the synthesis of peptide-based probes and inhibitors for biological research.

    Medicine: Investigated for its potential therapeutic applications, including the development of peptide-based drugs and vaccines.

    Industry: Used in the production of peptide-based materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-methylpentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The compound is incorporated into the growing peptide chain, and the Fmoc group is subsequently removed to reveal the free amino group, allowing further peptide elongation. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.

Comparison with Similar Compounds

2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-methylpentanoic acid can be compared with other Fmoc-protected amino acids, such as:

    Fmoc-protected glycine: Lacks the methyl group, making it less hydrophobic.

    Fmoc-protected alanine: Contains a single methyl group, making it less bulky.

    Fmoc-protected valine: Contains an isopropyl group, making it more hydrophobic and bulkier.

The uniqueness of 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-methylpentanoic acid lies in its specific structure, which provides a balance of hydrophobicity and steric bulk, making it suitable for the synthesis of peptides with specific structural and functional properties.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIOLCJHRZWOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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